molecular formula C10H10N2O2S B182993 1-(p-Toluenesulfonyl)imidazole CAS No. 2232-08-8

1-(p-Toluenesulfonyl)imidazole

Cat. No. B182993
CAS RN: 2232-08-8
M. Wt: 222.27 g/mol
InChI Key: YJYMYJRAQYREBT-UHFFFAOYSA-N
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Patent
US06809099B2

Procedure details

A solution of N-benzyl diol 4 (1.54 g, 4.02 mmol, 1.0 equiv) in 40.0 mL tetrahydrofuran was stirred at 0° C. for 10 min and was then added via cannula to sodium hydride (254.2 mg, 10.06 mmol, 2.5 equiv). The resulting white suspension was stirred vigorously at 0° C. for 5 min before removing the cooling bath. After 1 hr at 23° C., the reaction suspension was returned to a 0° C. bath for 10 min and N-tosylimidazole (894.5 mg, 4.02 mmol. 1.0 equiv) added in 3 portions over 12 min (gas evolution was observed subsequent to the addition of each portion). After stirring the resulting reaction solution for a further 10 min at 0° C., the cooling bath was again removed. After 1 hr at 23° C., excess sodium hydride was CAREFULLY quenched by the slow addition of 30 mL saturated aqueous ammonium chloride to the reaction suspension at 0° C. The reaction mixture was then partitioned between 340 mL ammounium chloride (sat., aq.) and 370 mL diethyl ether and the organic layer separated and washed further with 1×300 mL water and 1×200 mL brine. The aqueous washes were combined and extracted with 2×200 mL diethyl ether. All of the organic extracts were then combined and dried over sodium sulfate. Concentration of the extracts in vacuo provided a yellow oil, which was purified by flash column chromatography (SiO2, 20% ethyl acetate-hexanes), affording the N-benzyl morpholine product as a yellow oil (926.6 mg, 63%).
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
254.2 mg
Type
reactant
Reaction Step Two
Quantity
894.5 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NCC=O)(OC[CH:5]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)C2C1=CC=CC=2)=O.[H-].[Na+].S(N1[CH:38]=[CH:37][N:36]=[CH:35]1)(C1C=CC(C)=CC=1)(=O)=O.[O:39]1CCC[CH2:40]1>>[CH2:5]([N:36]1[CH2:37][CH2:38][O:39][CH2:40][CH2:35]1)[C:17]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCC=O
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
254.2 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
894.5 mg
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=NC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting white suspension was stirred vigorously at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before removing the cooling bath
WAIT
Type
WAIT
Details
After 1 hr at 23° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was returned to a 0° C.
CUSTOM
Type
CUSTOM
Details
for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
was observed subsequent to the addition of each portion)
STIRRING
Type
STIRRING
Details
After stirring
CUSTOM
Type
CUSTOM
Details
the resulting reaction solution for a further 10 min at 0° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the cooling bath was again removed
WAIT
Type
WAIT
Details
After 1 hr at 23° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
excess sodium hydride was CAREFULLY quenched by the slow addition of 30 mL saturated aqueous ammonium chloride to the reaction suspension at 0° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between 340 mL ammounium chloride (sat., aq.) and 370 mL diethyl ether
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed further with 1×300 mL water and 1×200 mL brine
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×200 mL diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Concentration of the extracts in vacuo provided a yellow oil, which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (SiO2, 20% ethyl acetate-hexanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 926.6 mg
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.